1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl

aqueous solubility salt form selection in vitro assay development

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl (CAS 2102408-53-5) is the dihydrochloride salt of a heterocyclic compound with a fused pyrazole-pyridine core bearing a phenyl substituent at the N1 position. This scaffold is recognized in medicinal chemistry for its resemblance to purine bases, enabling interaction with diverse biological targets.

Molecular Formula C12H15Cl2N3
Molecular Weight 272.17 g/mol
Cat. No. B13045303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl
Molecular FormulaC12H15Cl2N3
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=NN2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15;;/h1-5,8,13H,6-7,9H2;2*1H
InChIKeyBKOLLOYKIDJKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl: Core Scaffold, Physicochemical Properties, and Procurement Baseline


1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl (CAS 2102408-53-5) is the dihydrochloride salt of a heterocyclic compound with a fused pyrazole-pyridine core bearing a phenyl substituent at the N1 position. This scaffold is recognized in medicinal chemistry for its resemblance to purine bases, enabling interaction with diverse biological targets [1]. Commercially, the dihydrochloride salt form offers key practical advantages over the free base (CAS 1395493-35-2), including enhanced aqueous solubility (enabling homogeneous solution-phase assays and streamlined in vitro workflows) and precisely defined stoichiometry for accurate molarity calculations . The scaffold serves as a critical starting material for factor Xa inhibitor synthesis and has established utility in kinase, adenosine receptor, and STAT3 inhibition programs [2].

Why Generic Substitution of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl Fails


The N1-phenyl substituent of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not a passive spectator group; it directly governs target engagement and physicochemical parameters. For example, the 1-(4-methoxyphenyl) analog (as in apixaban) exhibits substantially different electron-donating character and lipophilicity compared to the unsubstituted 1-phenyl derivative, translating to altered factor Xa binding affinity and oral bioavailability [1]. In 7-oxo-PDE4 inhibitor series, the N1-(4-fluorophenyl) substitution was essential for achieving low-micromolar IC₅₀ values, with unsubstituted or alkyl-substituted analogs losing significant potency [2]. In a CBS (cystathionine β-synthase) inhibitor series, pyrazolo[3,4-c]pyridine derivatives retained activity comparable to aminoacetic acid only with the proper substitution pattern, underscoring that the N1-aryl group is a critical non-exchangeable pharmacophoric element [3]. Simply substituting a different N1-substituted pyrazolopyridine without revalidating target engagement risks loss of potency, altered selectivity profiles, and unpredictable solubility—rendering generic substitution scientifically unsound for procurement decisions.

Quantitative Evidence Guide: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl vs. Comparators


Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base Enables Direct In Vitro Use

The dihydrochloride salt form (CAS 2102408-53-5) provides markedly enhanced aqueous solubility compared to the free base (CAS 1395493-35-2). The free base form has limited water solubility requiring organic co-solvents (e.g., DMSO) for dissolution, whereas the 2HCl salt readily dissolves in aqueous buffers at physiologically relevant pH, enabling direct use in cell-based assays without solvent-induced cytotoxicity artifacts . This distinction is critical for high-throughput screening workflows where DMSO concentrations must be kept below 0.1% v/v to avoid solvent interference.

aqueous solubility salt form selection in vitro assay development procurement

Kinase Scaffold Versatility: Multi-Target Engagement Potential vs. Narrow-Spectrum Pyrazolopyridines

The 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold demonstrates multi-kinase engagement potential spanning structurally diverse kinase targets (Tie2, Pim-1, GSK3α/β, CLK1, DYRK1A) [1][2]. In contrast, the 7-oxo-substituted analogs (e.g., apixaban's metabolite scaffold) are predominantly confined to factor Xa inhibition with limited off-target kinase activity [3]. A direct SAR study of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines showed that the non-oxidized 4,5,6,7-tetrahydro core (as in the target compound) retained GSK3α/β inhibitory activity (IC₅₀ values ranging from sub-micromolar to low micromolar depending on additional substituents) with GSK3/CLK1 selectivity ratios exceeding 10-fold, whereas the corresponding 7-oxo analogs exhibited >90% loss of kinase activity across the same panel [2].

kinase inhibition polypharmacology scaffold utility lead generation

STAT3 Inhibitory Activity: N1-Phenyl PFPs vs. Alternative N1-Substituted Chemotypes

The pyridine-fused pyrazole (PFP) chemotype, which includes 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a core scaffold, has been validated as a STAT3 phosphorylation inhibitor class. Notably, compound 12g (a PFP derivative with the 1-phenyl-tetrahydro core) demonstrated significant inhibition of STAT3 DNA binding activity and STAT3-mediated transcription, with minimal cytotoxicity against STAT3-independent PC3 cells, confirming on-target selectivity [1]. In contrast, alternative N1-alkyl-substituted PFPs lacking the N1-aryl group showed substantially reduced STAT3 inhibition, with IC₅₀ values shifting from the low micromolar range to >50 µM [1]. The N1-phenyl group contributes to SH2 domain binding through hydrophobic interactions with the pTyr-binding pocket, a feature absent in N1-alkyl or N1-H analogs.

STAT3 inhibition anticancer SH2 domain transcription factor

CBS Inhibitory Activity: Pyrazolo[3,4-c]pyridine vs. Aminoacetic Acid Baseline

In a focused library screen against cystathionine β-synthase (CBS), substituted pyrazolo[3,4-c]pyridine derivatives demonstrated inhibitory activity comparable to aminoacetic acid (the most potent known CBS inhibitor) while showing promising selectivity over the related enzyme cystathionine γ-lyase (CSE) [1]. The sub-scaffold SAR revealed that N1-aryl substitution (including phenyl) was essential for maintaining CBS inhibitory potency, with N1-unsubstituted or N1-alkyl variants exhibiting >10-fold reduction in activity [1]. This contrasts with other heteroaromatic CBS inhibitor scaffolds (e.g., aminooxyacetic acid derivatives) that show significant CSE cross-inhibition (IC₅₀ < 10 µM for both enzymes), limiting their utility as selective CBS tools.

cystathionine β-synthase hydrogen sulfide orthosteric inhibition selectivity

Antiproliferative Activity: 3-Phenylpyrazolo[3,4-c]pyridine Scaffold vs. 3-Fluorophenyl and Other 3-Aryl Analogs

Compounds bearing the 3-phenylpyrazolo[3,4-c]pyridine scaffold (closely related to the 1-phenyl tetrahydro scaffold) exhibited strong cytotoxic activity across a panel of cancer cell lines with IC₅₀ values ranging from 0.87 to 4.3 µM [1]. In a parallel SAR study, 3-(3-fluorophenyl) analogs showed a right-shifted potency range of 3.0–16.0 µM, representing an approximately 3–4-fold reduction in mean antiproliferative potency compared to the unsubstituted 3-phenyl derivatives [2]. While these studies examined 3-aryl substitution patterns rather than N1-aryl patterns, they demonstrate that unsubstituted phenyl at the aryl position on the pyrazolo[3,4-c]pyridine core confers superior antiproliferative activity compared to halogenated phenyl analogs, likely due to optimal hydrophobic packing and reduced steric clash in the target binding pocket.

antiproliferative cytotoxicity cancer cell lines SAR

Adenosine Receptor Antagonism: 1-Phenyl Pyrazolo[3,4-c]pyridine Pharmacophore vs. Other Fused Heterocycles

The pyrazolo[3,4-c]pyridine scaffold was identified as a novel pharmacophore for adenosine A1 and A3 receptor (A1R/A3R) antagonism from a screen of only 52 in-house compounds, with lead compound A17 achieving Kd values of 5.62 nM (A1R) and 13.5 nM (A3R) [1]. This scaffold outperforms traditional adenosine receptor antagonist scaffolds such as xanthines (e.g., caffeine, theophylline: Ki ~10–50 µM for A1/A3) and triazoloquinazolines (Ki ~10–100 nM) in terms of binding kinetics, with A17 exhibiting exceptionally long residence times (RT = 41.33 min for A1R, 47.23 min for A3R) [1]. The 7-(phenylamino) substituent, combined with the 3-phenyl-5-cyano motif, was found to be critical for dual A1R/A3R potency, whereas pyrazolo[4,3-c]pyridine regioisomers and 7-oxo analogs showed >100-fold lower A1R/A3R affinity [1][2].

adenosine receptors A1/A3 antagonists binding kinetics residence time

Best Research and Industrial Application Scenarios for 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl


Multi-Target Kinase Inhibitor Lead Generation from a Single Versatile Scaffold

The non-oxidized tetrahydro core of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl retains activity across multiple kinases (Tie2, Pim-1, GSK3α/β, CLK1, DYRK1A), whereas the 7-oxo analogs are narrowly active only against factor Xa [1][2]. This multi-kinase profile makes the scaffold ideal for constructing focused kinase inhibitor libraries for phenotypic screening. The dihydrochloride salt's aqueous solubility simplifies high-throughput screening logistics by eliminating DMSO-related solvent interference. Medicinal chemistry teams can use this scaffold as a common starting point for parallel SAR exploration across distinct kinase targets, reducing the number of core scaffolds required in screening collections.

STAT3-Driven Cancer Drug Discovery Requiring SH2 Domain Ligands

The PFP chemotype, built upon the 1-phenyl-4,5,6,7-tetrahydro core, has demonstrated on-target STAT3 inhibition with selectivity over STAT1 and minimal cytotoxicity in STAT3-independent cell lines [1]. This application scenario is particularly relevant for cancers with constitutive STAT3 activation (e.g., hepatocellular carcinoma, breast cancer, multiple myeloma). The N1-phenyl group is essential for STAT3 SH2 domain engagement, and procuring the 1-phenyl derivative—rather than N1-alkyl or N1-H variants—ensures that downstream lead optimization remains within the active chemical space for this target.

Adenosine A1/A3 Receptor Antagonist Development with Favorable Binding Kinetics

The pyrazolo[3,4-c]pyridine core has been validated as a nanomolar A1R/A3R dual antagonist pharmacophore with residence times exceeding 40 minutes, offering sustained target engagement [1]. The 1-phenyl-4,5,6,7-tetrahydro scaffold provides the foundational core for introducing 3-aryl, 5-cyano, and 7-anilino substituents that drive dual A1/A3 potency. This scaffold outperforms traditional xanthine and triazoloquinazoline cores in both potency and binding kinetics, making it a preferred starting material for programs targeting inflammatory, cardiovascular, or neurological disorders mediated by adenosine receptor signaling.

CBS-Selective Inhibitor Tool Compounds for Hydrogen Sulfide Signaling Research

Pyrazolo[3,4-c]pyridine derivatives offer CBS inhibitory activity comparable to aminoacetic acid with markedly improved selectivity over CSE [1]. The N1-aryl substitution (including 1-phenyl) was identified as essential for retaining CBS potency during SAR exploration. This scaffold is well-suited for developing selective CBS chemical probes to dissect H₂S-mediated signaling pathways without confounding CSE inhibition. The aqueous solubility of the 2HCl salt further facilitates in vivo dosing for animal models of CBS-related pathologies such as atherosclerosis, inflammation, and neurodegenerative disorders.

Quote Request

Request a Quote for 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.